2',7'-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9'-spirobi[fluorene]
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Overview
Description
2’,7’-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9’-spirobi[fluorene] is a complex organic compound that belongs to the family of spirobifluorenes. This compound is characterized by its unique structure, which includes multiple bromine and octyloxy substituents. It is primarily used in advanced materials science, particularly in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9’-spirobi[fluorene] typically involves multiple steps, starting from commercially available fluorene derivatives. The key steps include:
Alkylation: The attachment of octyloxy groups to the fluorene core.
Spirocyclization: The formation of the spiro linkage between two fluorene units.
Each of these steps requires specific reaction conditions, such as the use of brominating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., octyl bromide), and catalysts (e.g., palladium-based catalysts) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2’,7’-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9’-spirobi[fluorene] undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used.
Coupling Reactions: Palladium-based catalysts and organoboron compounds are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems with enhanced electronic properties.
Scientific Research Applications
2’,7’-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9’-spirobi[fluorene] has a wide range of scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs and OPVs.
Photovoltaics: Employed in the development of organic solar cells due to its excellent light-absorbing properties.
Sensors: Utilized in the fabrication of chemical sensors and biosensors.
Materials Science: Investigated for its potential in creating new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism by which 2’,7’-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9’-spirobi[fluorene] exerts its effects is primarily related to its electronic structure. The presence of bromine and octyloxy groups influences the compound’s electron distribution, making it suitable for use in electronic devices. The spiro linkage provides structural rigidity, enhancing the stability and performance of the materials in which it is incorporated.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromofluorene: A simpler compound with similar bromine substituents but lacking the spiro linkage and octyloxy groups.
Spiro-OMeTAD: A widely used hole transport material in perovskite solar cells, with a similar spiro structure but different substituents.
Uniqueness
2’,7’-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9’-spirobi[fluorene] is unique due to its combination of bromine and octyloxy substituents, which provide a balance of electronic properties and solubility. The spiro linkage adds to its structural stability, making it a valuable component in advanced materials for organic electronics.
Properties
CAS No. |
678988-33-5 |
---|---|
Molecular Formula |
C57H78Br2O4 |
Molecular Weight |
987.0 g/mol |
IUPAC Name |
2',7'-dibromo-2,3,6,7-tetraoctoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C57H78Br2O4/c1-5-9-13-17-21-25-33-60-53-39-47-48-40-54(61-34-26-22-18-14-10-6-2)56(63-36-28-24-20-16-12-8-4)42-52(48)57(51(47)41-55(53)62-35-27-23-19-15-11-7-3)49-37-43(58)29-31-45(49)46-32-30-44(59)38-50(46)57/h29-32,37-42H,5-28,33-36H2,1-4H3 |
InChI Key |
KLXXRKWAGMGQFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC |
Origin of Product |
United States |
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